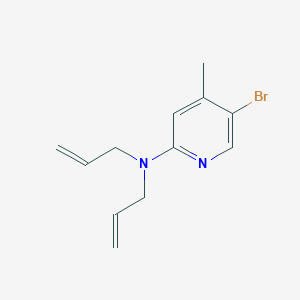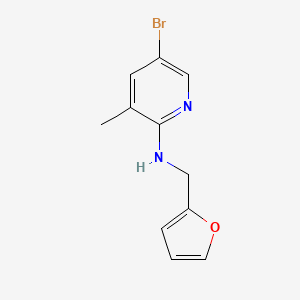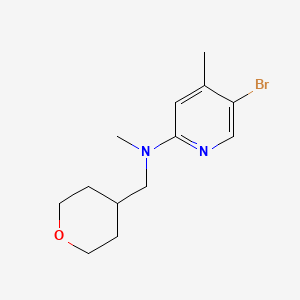![molecular formula C9H21Cl2N3O B1424126 N-[2-(Dimethylamino)ethyl]-2-pyrrolidinecarboxamide dihydrochloride CAS No. 1236256-46-4](/img/structure/B1424126.png)
N-[2-(Dimethylamino)ethyl]-2-pyrrolidinecarboxamide dihydrochloride
Overview
Description
N-[2-(Dimethylamino)ethyl]-2-pyrrolidinecarboxamide dihydrochloride is a chemical compound with a complex structure that includes a pyrrolidine ring and a dimethylaminoethyl group
Mechanism of Action
Result of Action
The primary result of DACA’s action is the induction of cell cycle arrest and cell death . This is achieved through the disruption of DNA replication and transcription processes, leading to DNA damage and the activation of the p53 pathway . In addition, DACA has shown high activity against solid tumors in mice .
Biochemical Analysis
Biochemical Properties
N-[2-(Dimethylamino)ethyl]-2-pyrrolidinecarboxamide dihydrochloride plays a vital role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit DNA topoisomerase I and II, which are essential enzymes involved in DNA replication and transcription . The nature of these interactions involves the stabilization of cleavable complexes, leading to the inhibition of the enzyme’s activity and subsequent effects on DNA processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway and causing DNA damage . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA and forms stable complexes with DNA topoisomerases, inhibiting their activity . This inhibition leads to the accumulation of DNA breaks and the activation of DNA damage response pathways. Additionally, it can disrupt the formation of the signal recognition particle (SRP) complex, affecting the proper delivery of secretory proteins within cells .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits stability and maintains its activity in various experimental conditions. Its long-term effects on cellular function can include sustained DNA damage and prolonged cell cycle arrest . The degradation of the compound and its metabolites can also influence its effectiveness and stability in laboratory settings.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it can effectively inhibit tumor growth and induce apoptosis in cancer cells . At higher doses, it may cause toxic effects, including severe pain and adverse reactions . The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes biotransformation reactions, including N-oxidation and acridone formation, which are considered detoxication reactions . These metabolic pathways involve enzymes such as cytochrome P450, which play a role in the compound’s metabolism and clearance from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. This compound can accumulate in specific cellular compartments, influencing its localization and activity . The interaction with transport proteins ensures its proper distribution within the body, affecting its overall efficacy and function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its activity, as it allows the compound to interact with its target biomolecules effectively and exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dimethylamino)ethyl]-2-pyrrolidinecarboxamide dihydrochloride typically involves the reaction of 2-pyrrolidinecarboxylic acid with N,N-dimethylethylenediamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Dimethylamino)ethyl]-2-pyrrolidinecarboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[2-(Dimethylamino)ethyl]-2-pyrrolidinecarboxylic acid, while reduction may produce N-[2-(Dimethylamino)ethyl]-2-pyrrolidinecarboxamide.
Scientific Research Applications
N-[2-(Dimethylamino)ethyl]-2-pyrrolidinecarboxamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: Used as a photoinitiator in polymer chemistry.
N,N-Dimethylethylenediamine: A related compound used in various organic synthesis reactions.
Bis(2-dimethylaminoethyl) disulfide dihydrochloride: Another compound with similar structural features and applications.
Uniqueness
N-[2-(Dimethylamino)ethyl]-2-pyrrolidinecarboxamide dihydrochloride is unique due to its specific combination of a pyrrolidine ring and a dimethylaminoethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]pyrrolidine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O.2ClH/c1-12(2)7-6-11-9(13)8-4-3-5-10-8;;/h8,10H,3-7H2,1-2H3,(H,11,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSQFMRNGFNIEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1CCCN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


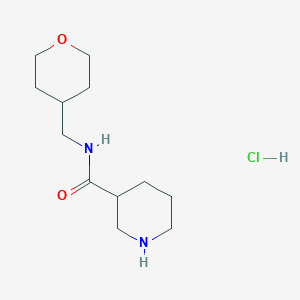
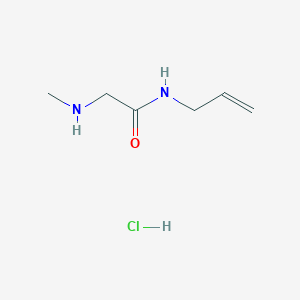

![N-[2-(Dimethylamino)ethyl]-2-piperidinecarboxamide dihydrochloride](/img/structure/B1424050.png)
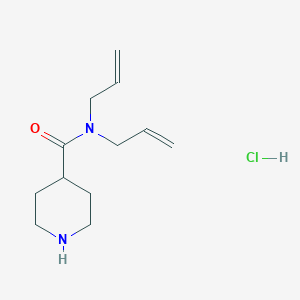
![N-[3-(Dimethylamino)propyl]-2-(methylamino)-acetamide dihydrochloride](/img/structure/B1424053.png)
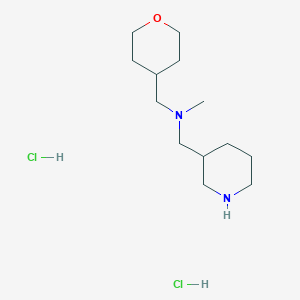
![3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424056.png)
![3,7-dibromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424057.png)
